(1,3,4-Oxadiazol-2-YL)methanamine

Vue d'ensemble

Description

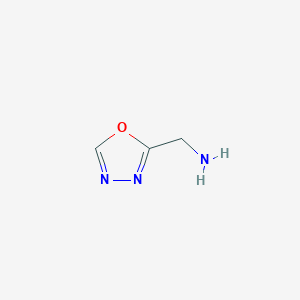

(1,3,4-Oxadiazol-2-YL)methanamine is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(1,3,4-Oxadiazol-2-YL)methanamine can be synthesized through several methods. One common route involves the reaction of hydrazides with carboxylic acids, followed by cyclization using dehydrating agents such as phosphorous oxychloride or thionyl chloride . Another method includes the condensation of p-toluic hydrazide with glycine via the polyphosphoric acid condensation route, which yields a high product yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

(1,3,4-Oxadiazol-2-YL)methanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Applications De Recherche Scientifique

Pharmaceutical Development

(1,3,4-Oxadiazol-2-YL)methanamine serves as a crucial precursor in the synthesis of numerous pharmaceutical agents. Its derivatives exhibit a range of pharmacological activities:

- Analgesic Properties : A study demonstrated that oxadiazole conjugated pyrimidinones showed significant analgesic activity, with some compounds surpassing the efficacy of standard analgesics like Indomethacin .

- Anti-inflammatory Effects : Compounds derived from this compound have been tested for their ability to inhibit COX-1 and COX-2 enzymes, crucial targets for anti-inflammatory drugs .

- Antimicrobial Activity : Research has shown that oxadiazole derivatives possess antibacterial properties against various pathogens such as Staphylococcus aureus and Escherichia coli, making them potential candidates for new antibiotics .

Table 1: Pharmacological Activities of Oxadiazole Derivatives

| Compound Type | Activity Type | Reference |

|---|---|---|

| Oxadiazole Conjugated Pyrimidinones | Analgesic | |

| 2,5-Diaryl Substituted Oxadiazoles | Antibacterial | |

| 1,3,4-Oxadiazole Derivatives | Anti-inflammatory |

Material Science

In material science, this compound is utilized to enhance the properties of polymers and coatings:

- Thermal Stability : The incorporation of oxadiazole units into polymer matrices has been shown to improve thermal stability and mechanical strength .

- Chemical Resistance : These compounds also contribute to better chemical resistance in coatings used in various industrial applications .

Analytical Chemistry

The compound acts as a reagent in analytical chemistry:

- Detection of Biomolecules : It is used in techniques for the detection and quantification of specific biomolecules within complex samples. Its ability to form stable complexes with certain analytes enhances sensitivity and selectivity in analytical assays .

Agricultural Chemistry

This compound has applications in agricultural chemistry:

- Agrochemical Development : It contributes to the formulation of agrochemicals aimed at improving crop yield and pest resistance. Research indicates that derivatives have been effective in enhancing plant resilience against various stresses .

Biochemical Research

In biochemical research, this compound aids in understanding cellular processes:

- Metabolic Pathways : Researchers utilize this compound to study enzyme interactions and metabolic pathways relevant to disease mechanisms. Its role in elucidating these pathways provides insights into potential therapeutic targets .

Case Study 1: Analgesic Activity

Said et al. synthesized a series of oxadiazole conjugated pyrimidinones which exhibited significant analgesic activity compared to Indomethacin. The most potent compound showed over 100% protection in pain models .

Case Study 2: Antimicrobial Efficacy

Chortani et al. evaluated new oxadiazole linked benzopyrimidinones against bacterial strains and found promising results with minimum inhibitory concentration values indicating strong antibacterial activity against both gram-positive and gram-negative bacteria .

Mécanisme D'action

The mechanism of action of (1,3,4-Oxadiazol-2-YL)methanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic processes. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to (1,3,4-Oxadiazol-2-YL)methanamine include other oxadiazole derivatives such as 1,2,4-oxadiazole and 1,2,5-oxadiazole .

Uniqueness

What sets this compound apart from its analogs is its unique combination of chemical stability, biological activity, and versatility in synthetic applications. Its ability to form stable complexes with various metal ions and its potential as a pharmacophore in drug design further highlight its distinctiveness .

Activité Biologique

(1,3,4-Oxadiazol-2-YL)methanamine is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Oxadiazoles are five-membered heterocyclic compounds known for their potential as antimicrobial, anti-inflammatory, anticancer, and analgesic agents. This article explores the biological activity of this compound, highlighting its synthesis, characterization, and various biological evaluations.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carboxylic acid derivatives or aldehydes under acidic conditions. Characterization of the synthesized compound is performed using techniques such as:

- Infrared Spectroscopy (IR) : Identifies functional groups.

- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure.

- Mass Spectrometry : Confirms molecular weight and structure.

For instance, one study reported the synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine with a yield of 87% using p-toluic hydrazide and glycine .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of oxadiazole derivatives. The synthesized this compound derivatives exhibited significant antibacterial and antifungal activities. For example:

- Antibacterial Activity : Compounds IVe and IVf showed enhanced antibacterial effects against various strains of bacteria such as E. coli and Staphylococcus aureus. The presence of electron-withdrawing groups like chlorine increased the activity .

- Antifungal Activity : Certain derivatives demonstrated moderate antifungal activity against Candida albicans and other fungal pathogens .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vitro assays indicated that several derivatives significantly inhibited pro-inflammatory cytokines in cell cultures. For instance:

- Derivatives IVa and IVg showed moderate to good anti-inflammatory activity in assays measuring cytokine release from activated macrophages .

Anticancer Activity

The anticancer potential of oxadiazole derivatives is noteworthy. Research has shown that certain compounds exhibit cytotoxic effects on various cancer cell lines:

- A study reported that N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine demonstrated significant growth inhibition in melanoma (MDA-MB-435) and leukemia (K-562) cell lines with growth percentages of 62.61% and 18.22%, respectively .

Case Study 1: Antimicrobial Evaluation

In a comprehensive study assessing the antimicrobial efficacy of various oxadiazole derivatives, researchers evaluated their effects against a panel of bacterial and fungal strains. The results indicated that compounds containing halogen substituents exhibited superior activity compared to their non-substituted counterparts.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| IVe | E. coli | 18 |

| IVf | S. aureus | 20 |

| IVg | C. albicans | 15 |

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay was conducted on HeLa cells to assess the safety profile of synthesized oxadiazole derivatives. Compounds were tested at varying concentrations to determine their IC50 values.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| IVa | 50 | HeLa |

| IVb | 100 | HaCaT |

| IVc | >200 | MDA-MB-435 |

Propriétés

IUPAC Name |

1,3,4-oxadiazol-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-1-3-6-5-2-7-3/h2H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOHHSLSDRAFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406270 | |

| Record name | (1,3,4-OXADIAZOL-2-YL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716329-40-7 | |

| Record name | (1,3,4-OXADIAZOL-2-YL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3,4-Oxadiazol-2-yl)methylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.